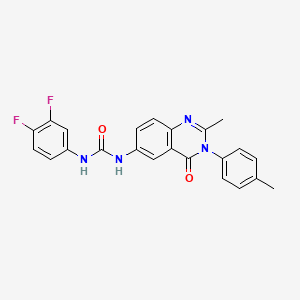

1-(3,4-Difluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea

描述

1-(3,4-Difluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea is a synthetic urea derivative featuring a 3,4-dihydroquinazolinone core substituted with a 3,4-difluorophenyl group and a p-tolyl moiety. The compound belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including kinase inhibition and anticancer properties . Its structural uniqueness arises from the combination of electron-withdrawing fluorine atoms on the phenyl ring and the hydrophobic p-tolyl group, which may enhance target binding and metabolic stability compared to non-fluorinated analogs.

属性

IUPAC Name |

1-(3,4-difluorophenyl)-3-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N4O2/c1-13-3-7-17(8-4-13)29-14(2)26-21-10-6-15(11-18(21)22(29)30)27-23(31)28-16-5-9-19(24)20(25)12-16/h3-12H,1-2H3,(H2,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSGZOBDDWJDSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea typically involves multi-step organic reactions. A common approach might include:

Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate aniline derivatives with isocyanates or carbamates.

Introduction of the difluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a difluorobenzene derivative is reacted with a suitable nucleophile.

Urea formation: The final step often involves the reaction of an amine with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

1-(3,4-Difluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea can undergo various chemical reactions, including:

Oxidation: This compound may be oxidized under specific conditions to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions could potentially reduce the carbonyl group to an alcohol.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while reduction could produce alcohols.

科学研究应用

Chemistry: As a building block for more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Potential therapeutic applications, particularly in cancer research or as an anti-inflammatory agent.

Industry: Used in the development of new materials or as a catalyst in certain reactions.

作用机制

The mechanism of action for 1-(3,4-Difluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea would depend on its specific target. Generally, urea derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound might interact with molecular targets such as kinases or proteases, disrupting key signaling pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Key Structural and Functional Insights:

Methoxy groups (e.g., in ) increase electron density, which may reduce metabolic stability but improve solubility .

Hydrophobicity and Bulk :

- The p-tolyl group in the target compound contributes to hydrophobic interactions, whereas thiazolyl-piperazinyl chains in 2k add steric bulk, likely reducing membrane permeability despite higher target affinity .

Synthetic Complexity :

- Compound 2k’s multi-step synthesis (73.3% yield) contrasts with simpler PPA-mediated cyclization routes for dimethoxy derivatives (59% yield in ), suggesting the target compound may require optimized protocols for scalability .

Biological Implications: Fluorine atoms in the target compound likely improve bioavailability and resistance to oxidative metabolism compared to non-fluorinated analogs. The absence of bulky heterocycles (e.g., thiazole in 2k) may favor better blood-brain barrier penetration for CNS-targeted applications .

Research Findings and Limitations

- Activity Data Gaps : While structural analogs like 2k and ’s compound lack explicit biological data in the evidence, their design suggests focus on kinase or receptor modulation. The target compound’s p-tolyl and difluorophenyl groups are hypothesized to synergize for selective inhibition.

- Analytical Challenges : Characterization of such compounds typically relies on $^1$H-NMR, ESI-MS, and elemental analysis, as demonstrated for 2k . X-ray crystallography (e.g., SHELX-refined structures) could further resolve conformational details .

生物活性

1-(3,4-Difluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The molecular formula of this compound is C20H19F2N3O2, with a molecular weight of approximately 364.37 g/mol. The compound features a quinazoline core, which is known for its presence in various bioactive molecules. The incorporation of difluorophenyl and p-tolyl groups enhances its lipophilicity and may influence its pharmacokinetic properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes such as GSK-3β, which plays a crucial role in cellular signaling pathways related to cancer and neurodegenerative diseases .

- Antitumor Activity : Preliminary studies indicate that derivatives of quinazoline exhibit significant antitumor effects. For instance, related compounds demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM across different cancer cell lines .

- Antimicrobial Properties : The presence of the urea functional group in similar compounds has been associated with antibacterial and antifungal activities, suggesting that this compound may also exhibit such properties.

Antitumor Activity

A study evaluating the antitumor potential of structurally related compounds found that one derivative exhibited selective activity against various cancer cell lines, including lung, ovarian, and breast cancers. The GI50 values ranged significantly, indicating varying degrees of sensitivity among different cell types .

| Cell Line | GI50 (μM) |

|---|---|

| EKVX (Lung) | 1.7 |

| OVCAR-4 (Ovarian) | 21.5 |

| T-47D (Breast) | 15.1 |

This data underscores the potential for developing targeted therapies based on the structural characteristics of quinazoline derivatives.

Inhibition Studies

In vitro studies have demonstrated that compounds similar to this compound can inhibit GSK-3β activity by more than 57% at concentrations around 1 μM . Such inhibition is critical for therapeutic strategies aimed at diseases like Alzheimer's and certain cancers.

Comparative Analysis with Similar Compounds

The following table compares the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)-2(1H)-quinazolinone | Quinazoline core with methoxy group | Anticancer |

| 2-Methylquinazolinone | Simplified quinazoline structure | Antimicrobial |

| 1-(Phenylethynyl)quinazoline | Quinazoline with phenylethynyl group | Antiviral |

The unique combination of difluorophenyl and p-tolyl substitutions in our compound potentially enhances its biological activity compared to simpler analogs.

常见问题

Q. What synthetic methodologies are recommended for the preparation of 1-(3,4-Difluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea?

The synthesis involves constructing the quinazolinone core followed by urea linkage. A validated approach includes:

- Quinazolinone formation : Reacting substituted phenylurea derivatives with carboxylic acids in polyphosphoric acid (PPA) at 80°C for 6 hours. For example, 1-(3,4-dimethoxyphenyl)-3-phenylurea and benzoic acid in PPA yield 6,7-dimethoxy-3,4-diphenylquinazolinone .

- Urea coupling : Introduce the 3,4-difluorophenyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the quinazolinone amine and the isocyanate derivative.

- Purification : Use column chromatography (neutral Al₂O₃) and recrystallization (ether/n-hexane) for ≥95% purity.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, urea NH at δ 10–11 ppm). Comparative analysis with analogs like 1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea is advised .

- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ expected within ±1 ppm error).

- Elemental analysis : Carbon, hydrogen, and nitrogen content must match theoretical values (e.g., ±0.3% deviation) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Kinase inhibition screening : Use fluorescence-based assays (e.g., ADP-Glo™) to test activity against kinases like EGFR or VEGFR, given structural similarities to urea-based kinase inhibitors .

- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Solubility assessment : Measure aqueous solubility via shake-flask method (pH 7.4 buffer) to guide formulation studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

- Substituent variation : Replace the p-tolyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects. Compare analogs like 1-(3,5-dimethylphenyl)-3-(2-{[3-(4-fluorophenyl)-triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea .

- Heterocycle substitution : Replace quinazolinone with pyridazinone or triazole moieties to assess scaffold flexibility (e.g., 1-(2-(3-cyclopropyl-5-oxo-4-phenyltriazol-1-yl)ethyl)urea derivatives) .

- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinity with targets like EGFR (PDB: 1M17). Validate with MD simulations (GROMACS) .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Dose-response refinement : Re-test activity at lower concentrations (nM range) to rule out off-target effects.

- Assay standardization : Use identical cell lines (e.g., ATCC-certified) and protocols (e.g., pre-incubation time, serum-free conditions).

- Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-EGFR detection) alongside enzymatic assays .

Q. How can aqueous solubility challenges be addressed for in vivo studies?

- Co-solvent systems : Use PEG-400/ethanol mixtures (e.g., 30:70 v/v) for preclinical dosing .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (sonication method, 200 nm size) to enhance bioavailability.

- Prodrug design : Introduce phosphate or glycoside groups to improve hydrophilicity, followed by enzymatic cleavage in vivo .

Q. What advanced analytical methods validate purity and stability under storage conditions?

- HPLC-MS : Use C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) with UV detection (254 nm) and MS fragmentation for impurity profiling.

- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products .

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., H-bonding in urea moiety) .

Q. How can computational tools guide the optimization of synthetic routes?

- Reaction pathway prediction : Use DFT calculations (Gaussian 09) to model intermediates and transition states in quinazolinone cyclization .

- Process optimization : Apply Design of Experiments (DoE) to variables (temperature, catalyst loading) for maximizing yield (e.g., 59% to >75%) .

- Machine learning : Train models on existing urea derivative data (e.g., PubChem) to predict reaction conditions or bioactivity .

Methodological Notes

- References to analogs : Cross-validate findings with structurally related compounds (e.g., fluorophenyl-urea derivatives ).

- Data reproducibility : Ensure triplicate measurements and statistical analysis (e.g., ANOVA with p < 0.05) .

- Ethical compliance : Adhere to OECD guidelines for preclinical testing (e.g., IACUC approval for animal studies).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。